molecular formula C19H17N B286058 4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline

4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline

Cat. No.: B286058
M. Wt: 259.3 g/mol
InChI Key: AJTPQUQBGRYBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline, also known as norphenazepam, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzodiazepines and has been found to exhibit anxiolytic and sedative effects.

Mechanism of Action

The mechanism of action of 4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline involves its binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of GABA for the receptor, leading to an increase in the inhibitory effects of GABA on the central nervous system. This ultimately leads to the anxiolytic, sedative, and anticonvulsant effects observed.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation, as well as decrease seizure activity. Additionally, it has been found to have muscle relaxant properties and can induce amnesia.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline in lab experiments is its well-known mechanism of action. This allows for more precise and targeted experimentation. Additionally, its anxiolytic and sedative effects make it useful in studying anxiety and sleep disorders.
One limitation of using this compound in lab experiments is its potential for abuse. It is a benzodiazepine and has the potential to cause addiction and dependence. Additionally, its sedative effects can interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline. One direction is the development of novel analogs with improved therapeutic properties and reduced side effects. Additionally, further research is needed to fully understand its mechanism of action and potential for the treatment of anxiety, sleep disorders, and epilepsy. Finally, more research is needed to explore the potential for abuse and dependence associated with its use.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to explore its potential for abuse and dependence.

Synthesis Methods

The synthesis of 4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline involves the condensation of 2-phenylacetophenone with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to reduction with sodium borohydride to yield this compound.

Scientific Research Applications

The anxiolytic and sedative effects of 4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline have been studied extensively in scientific research. It has been found to exhibit similar effects as other benzodiazepines, such as diazepam and lorazepam. Additionally, it has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Properties

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline

InChI

InChI=1S/C19H17N/c1-2-6-14(7-3-1)18-12-20-13-19-16-9-5-4-8-15(16)10-11-17(18)19/h1-11,18,20H,12-13H2

InChI Key

AJTPQUQBGRYBEE-UHFFFAOYSA-N

SMILES

C1C(C2=C(CN1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1C(C2=C(CN1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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